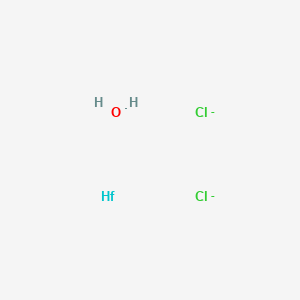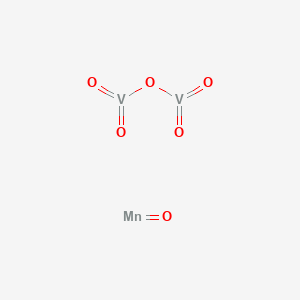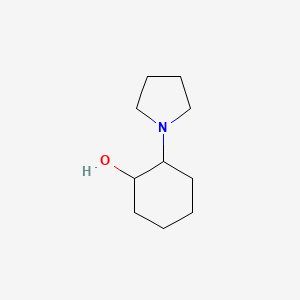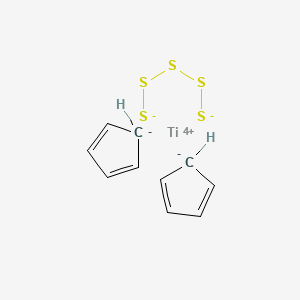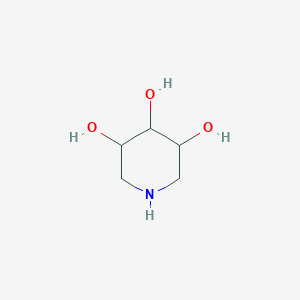
3,4,5-三羟基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trihydroxypiperidin is a compound with the molecular formula C5H11NO3 . It belongs to the family of 1,5-dideoxy-1,5-iminosugar natural products and is a structural analogue of pentose monosaccharides in the pyranose form . The biological activities of these apparently structurally simple molecules and their N- and O-alkylated and -arylated derivatives are remarkable .
Synthesis Analysis
The synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from d-ribono-1,4-lactone has been reported . d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield . Using this reaction procedure, N-butyl, N-hexyl, N-dodecyl, N-benzyl, N-(3-methyl-pyridinyl)-, N-(2-hydroxy-ethyl)-, and N-(2-cyano-ethyl)-d-ribonamides 8b-h were obtained in quantitative yield .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trihydroxypiperidin includes a piperidine ring with three hydroxyl groups attached to it . The IUPAC name for this compound is piperidine-3,4,5-triol . The InChIKey for this compound is RMCNETIHECSPMZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from d-ribono-1,4-lactone involves several chemical reactions . These include the treatment of d-Ribono-1,4-lactone with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield . This is followed by bromination of the amides 8a-e with acetyl bromide in dioxane followed by acetylation .
Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trihydroxypiperidin is 133.15 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 72.7 Ų .
科学研究应用
Drug Discovery
The piperidine nucleus, which includes 3,4,5-Trihydroxypiperidin, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Modulation of Glycosidase Enzymes
Antioxidant and Anti-Wrinkle Agents
3,4,5-Trihydroxypiperidin has been found to have significant antioxidant and anti-wrinkle effects . It improves Nrf2 levels in an Nrf2–ARE reporter HaCaT cell screening assay .
Anti-Cancer Activity
Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have shown promising anti-cancer activity . They have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Anti-Inflammatory Activity
Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have been found to have significant anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic Agents
Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have been used as antipsychotic agents . This suggests potential applications in the treatment of psychiatric disorders .
作用机制
Target of Action
The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly altering its function
Biochemical Pathways
The biochemical pathways affected by 3,4,5-Trihydroxypiperidin are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .
未来方向
The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .
属性
IUPAC Name |
piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxypiperidin | |
Q & A
Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?
A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.
Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?
A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.
Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?
A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





